The synthesis of tubulysin B can be approached through various methods, including total synthesis and semisynthetic modifications. The total synthesis involves multiple steps that require careful stereochemical control due to the complexity of the molecule.
The molecular structure of tubulysin B features a cyclic arrangement of amino acids with unique side chains that contribute to its biological activity. The compound's structural formula includes:
The chemical formula for tubulysin B is , highlighting its complex composition involving carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
Tubulysin B undergoes various chemical reactions that are pivotal for its activity:
The mechanism by which tubulysin B exerts its cytotoxic effects primarily involves:
The effective concentration required for 50% inhibition in various cancer cell lines (IC50) is reported to be approximately 0.27 nM or lower, underscoring its potency as an antitumor agent .
Tubulysin B exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize tubulysin B's structure and purity during synthesis .
Tubulysin B has significant applications in scientific research and medicine:
Tubulysin B (TubB) was first isolated alongside other tubulysin isoforms from the culture broth of myxobacterial strains Archangium gephyra (Ar 315) and Angiococcus disciformis (An d48) in 2000 [7]. These hydrophobic peptides demonstrated unprecedented cytotoxicity against mammalian cell lines, with IC~50~ values in the picomolar range. Initial characterization revealed that TubB disrupted microtubule networks within hours of exposure, surpassing the potency of established antimitotic agents like vinblastine and paclitaxel [7]. A key breakthrough came from the development of a mariner-based transposon mutagenesis system for A. disciformis An d48, enabling the generation of tubulysin-negative mutants. Analysis of these mutants via microscopic cell nucleus fragmentation bioassay confirmed the link between the genetic machinery and tubulysin production [1].
Subsequent screening efforts expanded the known producers of TubB. In 2021, PCR-based screening of 81 myxobacterial strains belonging to the Cystobacteraceae family identified eight strains harboring tubulysin biosynthetic genes. Notably, Archangium gephyra KYC4066 (deposited as KCTC 14258BP) was confirmed via LC-MS to produce TubB (observed m/z: 830.4334 [M+H]⁺; theoretical: 830.4368 [M+H]⁺) alongside TubA (observed m/z: 844.4487 [M+H]⁺; theoretical: 844.4525 [M+H]⁺) [3] [8]. This strain, isolated from Korean soil, produced TubB at approximately 0.11 mg/L under standard laboratory conditions [3].
Table 1: Myxobacterial Producers of Tubulysin B
Strain | Classification | Production Yield (TubB) | Identification Method |
---|---|---|---|
Archangium gephyra Ar 315 | Original isolate | Not quantified | Bioassay, NMR [7] |
Angiococcus disciformis An d48 | Original isolate | <4 mg/L total tubulysins | Mutagenesis [1] |
Archangium gephyra KYC4066 | Korean soil isolate | 0.11 mg/L | PCR, LC-MS [3] [8] |
Cystobacter sp. SBCb004 | Novel producer | Not reported | Gene cluster comparison [2] |
A remarkable feature of TubB production is its association with the death phase of myxobacterial growth. Recent studies on Archangium gephyra KYC5002 demonstrated that deliberate cell disruption via ultrasonication increased TubB yield by 6.7-fold (0.74 mg/L) compared to intact cultures. Hydrogen peroxide-induced cell death similarly enhanced production, whereas heat-inactivated cells showed no increase, indicating enzymatic biosynthesis during lysis [9]. This aligns with the predator-prey ecology of myxobacteria, where tubulysins may facilitate predation on microorganisms like ciliates [9].
The biosynthetic pathway of TubB centers on a multimodular hybrid assembly line combining polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes. Sequencing of the 80 kb tubulysin gene cluster (tub) from A. disciformis An d48 revealed an unconventional architecture with several unprecedented features [1] [4]. The core machinery includes:
Table 2: Core Enzymatic Domains in Tubulysin B Biosynthesis
Module | Domain Type | Function | Product Intermediate |
---|---|---|---|
1 | NRPS (A) | Activates D-N-methylpipecolic acid | Mep-tethering |
2 | NRPS (C/A) | Condenses and activates L-isoleucine | Mep-Ile dipeptide |
3 | PKS (KS/AT) | Initiates Tuv unit | Tripeptide-PKS hybrid |
NRPS (PCP) | Tethers Tuv intermediate | ||
4 | NRPS (C/A/T) | Activates phenylalanine | Mep-Ile-Tuv-Tup tetrapeptide |
tubZ | Cyclodeaminase | Catalyzes cyclization of Tuv | Mecapin formation [2] |
A critical step involves the tubZ-encoded cyclodeaminase, which converts a linear precursor into the Mecapin (Mep) moiety of tubulysins. Mutational studies in Cystobacter sp. SBCb004 (a TubB producer) demonstrated that tubZ inactivation leads to accumulation of pretubulysin A, the first enzyme-free intermediate in the pathway [2]. NMR analysis confirmed pretubulysin A’s structure as a direct precursor to TubB [2].
The biosynthetic timing correlates with ecological function: Transcriptomic analysis of A. gephyra KYC5002 revealed upregulated tub gene expression during the death phase. Reverse transcription-qPCR showed significantly higher tubB mRNA levels during lysis compared to vegetative growth, supporting the "predation hypothesis" where tubulysins facilitate myxobacterial feeding on neighboring microorganisms [9]. The PKS/NRPS system exhibits remarkable flexibility, generating over 20 natural derivatives through variations in starter units and tailoring reactions [2].
Tubulysin B belongs to a structurally diverse family of >30 naturally occurring isoforms, differing primarily in substitutions at four positions: the N-terminal Mep unit, the Tuv side chain, the Tup aromatic group, and acetylation at C-11 [2] [6]. Key isoforms co-produced with TubB include:
Table 3: Structural and Functional Comparison of TubB and Key Isoforms
Isoform | R1 (Mep) | R2 (Tuv) | R3 (C-term) | C-11 Modification | Relative Potency (vs. TubB) |
---|---|---|---|---|---|
Tubulysin B | Methyl | H | Phenyl (Tup) | OH | 1.0× [6] |
Tubulysin A | Methyl | H | p-OH-phenyl (Tut) | OH | 1.2–1.5× [5] |
Tubulysin D | Methyl | Acetyl | Phenyl (Tup) | OAc | 5–10× [7] |
Tubulysin U | H | H | Phenyl (Tup) | OH | 0.3× [2] |
Pretubulysin A | Methyl | H | Phenyl (Tup) | OH (no N,O-acetal) | 0.01× [2] |
The structural diversity arises from the "diversity-oriented" nature of the tub cluster. Feeding studies with isotope-labeled precursors in Cystobacter sp. SBCb004 and A. disciformis An d48 revealed that variations in starter units (e.g., acetate vs. propionate) and tailoring reactions (e.g., oxidation, acetylation) generate 22 additional derivatives beyond the initially characterized isoforms [2]. TubB’s specific structure—characterized by an unacetylated C-11 hydroxyl and a Tup residue—strikes a balance between cytotoxicity and evasion of multidrug resistance (MDR) transporters. Synthetic modifications like C-11 acetylation (as in TubD) enhance potency but increase recognition by P-glycoprotein (P-gp), reducing efficacy against MDR⁺ cancer lines by >200-fold [5]. Conversely, TubB derivatives with increased lipophilicity (e.g., bis-ether at C-11) achieve sub-nanomolar IC~50~ values (0.28 nM in KB cells) but become P-gp substrates [5] [10].
Natural TubB production varies significantly across strains: A. gephyra KYC4066 primarily yields TubA and TubB [3], while Cystobacter sp. SBCb004 produces predominantly pretubulysins and acetylated variants [2]. This chemotypic diversity underscores the ecological adaptability of myxobacteria and provides a repository for bioactive compounds with distinct pharmacological profiles.
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